The Discovery and Synthesis of Mao-B-IN-14: A Technical Guide
The Discovery and Synthesis of Mao-B-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mao-B-IN-14, also known as (E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(4-(methylthio)phenyl)prop-2-en-1-one, is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). As a member of the chalcone class of compounds, it has garnered interest for its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease, where the modulation of dopamine levels is a key therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical evaluation of Mao-B-IN-14, intended for professionals in the field of drug discovery and development.
Introduction to Mao-B-IN-14
Mao-B-IN-14 was first described in a 2016 publication by Hammuda et al. in the European Journal of Medicinal Chemistry. The research focused on the design and synthesis of novel chalcones as selective MAO-B inhibitors. Monoamine oxidase B is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[2][3] Inhibition of MAO-B can lead to an increase in synaptic dopamine levels, which is beneficial in conditions characterized by dopaminergic neuron loss.[2]
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have been identified as a promising scaffold for the development of MAO-B inhibitors.[4] Mao-B-IN-14 emerged from a series of synthesized chalcone derivatives and demonstrated significant inhibitory potency and selectivity for human MAO-B.
Quantitative Data Summary
The inhibitory activity of Mao-B-IN-14 against human MAO-B has been quantified through various enzymatic assays. The key quantitative metrics are summarized in the table below for clear comparison.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 0.95 µM | Human MAO-B | [1] |
| Ki | 0.55 µM | Human MAO-B | [1] |
| Molecular Formula | C₁₇H₁₄O₃S | N/A | |
| Molecular Weight | 298.36 g/mol | N/A | |
| CAS Number | 1904610-48-5 | N/A |
Table 1: Quantitative Pharmacological and Physicochemical Data for Mao-B-IN-14.
Synthesis of Mao-B-IN-14
The synthesis of Mao-B-IN-14 is achieved through a Claisen-Schmidt condensation reaction, a common and efficient method for the preparation of chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.
Experimental Protocol for Synthesis
Materials:
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4'-(Methylthio)acetophenone
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Piperonal (3,4-methylenedioxybenzaldehyde)
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Ethanol
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Aqueous solution of sodium hydroxide (NaOH)
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Glacial acetic acid
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Distilled water
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Preparation of Reactant Solution: Dissolve 4'-(methylthio)acetophenone and piperonal in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Initiation of Condensation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide. The addition of the base catalyzes the condensation reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours at room temperature.
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Precipitation and Neutralization: Upon completion of the reaction, pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Acidify the mixture by the dropwise addition of glacial acetic acid to neutralize the excess sodium hydroxide and precipitate the crude product.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(4-(methylthio)phenyl)prop-2-en-1-one (Mao-B-IN-14).
Caption: Workflow for the synthesis of Mao-B-IN-14.
In Vitro MAO-B Inhibition Assay
The inhibitory activity of Mao-B-IN-14 on MAO-B is typically determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.
Experimental Protocol for MAO-B Inhibition Assay
Materials:
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Recombinant human MAO-B enzyme
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Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
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MAO-B substrate (e.g., kynuramine or tyramine)
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Horseradish peroxidase (HRP)
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A suitable fluorogenic probe for H₂O₂ detection (e.g., Amplex Red or equivalent)
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Mao-B-IN-14 (test inhibitor)
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Reference inhibitor (e.g., selegiline or lazabemide)
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96-well black microplates
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Fluorescence microplate reader
Procedure:
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Preparation of Reagents: Prepare stock solutions of the MAO-B enzyme, substrate, HRP, fluorogenic probe, test inhibitor, and reference inhibitor in the assay buffer.
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Assay Setup: In a 96-well black microplate, add the assay buffer, MAO-B enzyme, and various concentrations of the test inhibitor (Mao-B-IN-14) or the reference inhibitor. Include control wells containing the enzyme and buffer without any inhibitor.
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Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
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Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate and the HRP/probe solution to all wells.
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Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe using a microplate reader. The measurements are typically taken kinetically over a period of 30-60 minutes at 37°C.
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Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each inhibitor concentration is determined relative to the control wells. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action
Chalcones, including Mao-B-IN-14, are generally known to be reversible and competitive inhibitors of MAO-B.[3][5]
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Reversible Inhibition: The inhibitor binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity. This is in contrast to irreversible inhibitors that form a permanent covalent bond with the enzyme.
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Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This means that the inhibitor's binding and the substrate's binding are mutually exclusive.
The proposed mechanism involves the chalcone scaffold of Mao-B-IN-14 fitting into the active site of the MAO-B enzyme, thereby preventing the natural substrate from binding and being metabolized.
Caption: Competitive inhibition of MAO-B by Mao-B-IN-14.
Conclusion
Mao-B-IN-14 is a noteworthy selective MAO-B inhibitor with a well-defined chalcone structure. Its synthesis is straightforward, and its inhibitory activity can be reliably assessed using established in vitro assays. As a reversible and competitive inhibitor, it represents a valuable lead compound for the development of novel therapeutics for neurodegenerative disorders. Further research into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of potent and reversible MAO-B inhibitors as furanochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
